3-Bromo-6-(trifluoromethyl)picolinonitrile

Description

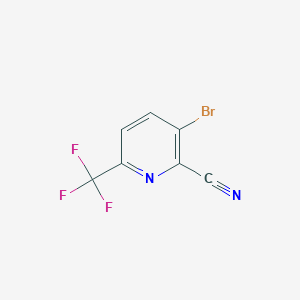

3-Bromo-6-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative characterized by a bromine atom at position 3, a trifluoromethyl group at position 6, and a nitrile functional group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and functional materials. Its electron-withdrawing trifluoromethyl and nitrile groups enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bromine atom acts as a leaving group for further functionalization .

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYWQCYIUBGZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyridine Precursors

- Bromination is achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions.

- The reaction is typically carried out in inert solvents like dichloromethane (DCM) or acetic acid.

- Reaction temperature is crucial; low temperatures (~0°C to room temperature) favor regioselectivity at the 3-position.

- A patent discloses that bromination of 2-trifluoromethylpyridine derivatives under nitrogen atmosphere with NBS yields the 3-bromo derivative with high regioselectivity.

- The process involves slow addition of brominating agent to prevent over-bromination or substitution at undesired positions.

| Parameter | Details |

|---|---|

| Reagents | N-bromosuccinimide (NBS), or elemental bromine |

| Solvent | Dichloromethane (DCM) or acetic acid |

| Temperature | 0°C to room temperature |

| Reaction Time | 2–6 hours |

| Yield | Typically 80–95% |

Trifluoromethylation

- The trifluoromethyl group is introduced via electrophilic trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide (CF₃I) in the presence of catalysts like copper or silver salts.

- Alternatively, a radical trifluoromethylation approach employs reagents like sodium trifluoromethanesulfonate (Langlois reagent) with oxidants.

- A recent patent describes the use of copper-mediated trifluoromethylation of the brominated pyridine intermediate, achieving high regioselectivity at the 6-position.

- Reaction conditions include the use of acetonitrile as solvent, with temperatures around 80°C, and reaction times of 12–24 hours.

| Parameter | Details |

|---|---|

| Reagents | Trifluoromethylating agent (e.g., CF₃I, Togni's reagent) |

| Catalyst | Copper(I) iodide or silver salts |

| Solvent | Acetonitrile or dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 75–90% |

Purification and Characterization

- Post-reaction, the crude product is purified via column chromatography using silica gel and appropriate eluent systems (e.g., hexane/ethyl acetate).

- Final products are characterized by NMR, IR, HRMS, and melting point analysis to confirm regioselectivity and purity.

Data Summary in Tabular Form

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyridine derivative | NBS or Br₂ | 0°C to RT | 3-Bromo pyridine | 80–95 | Regioselective at 3-position |

| 2 | Brominated pyridine | CF₃I or Togni's reagent | 80°C, 12–24 h | 3-Bromo-6-(trifluoromethyl)picolinonitrile | 75–90 | Copper-mediated trifluoromethylation |

Additional Research Findings

- Reaction Optimization: Studies indicate that controlling the temperature and addition rate of reagents enhances regioselectivity.

- Catalyst Effects: Copper catalysts significantly improve trifluoromethylation efficiency, with ligand choice affecting regioselectivity.

- Yield Improvement: Use of microwave-assisted synthesis can reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate the coupling process.

Major Products Formed:

Substitution Reactions: Various substituted picolinonitrile derivatives.

Coupling Reactions: Aryl or vinyl-substituted picolinonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-(trifluoromethyl)picolinonitrile has shown promise as a lead compound in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows for interaction with biological targets, potentially inhibiting enzyme activity or modulating receptor interactions. The trifluoromethyl group enhances its ability to penetrate lipid membranes, which may improve its efficacy as an antimicrobial agent .

Anticancer Research

The compound's unique structure has been explored for anticancer applications. Preliminary studies suggest that it may inhibit growth in various cancer cell lines by targeting specific pathways involved in tumor progression.

Agrochemicals

The unique chemical properties of this compound make it suitable for use in agrochemicals. Its lipophilicity aids in the formulation of effective pesticide agents that can penetrate plant tissues more effectively.

Case Study: Pesticide Development

A study on the synthesis of new pesticide formulations incorporating this compound demonstrated enhanced efficacy against common agricultural pests compared to traditional compounds. This improvement is attributed to the compound's ability to disrupt pest metabolic pathways through targeted interactions .

Materials Science

In materials science, this compound is being investigated for its potential use in developing advanced materials with specific electronic and optical properties.

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. Research is ongoing into how this compound can be used to synthesize new fluorinated polymers with improved performance characteristics .

Data Tables

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)picolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of the bromine and trifluoromethyl groups enhances its reactivity and allows for selective modifications at specific positions on the picoline ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-Bromo-6-(trifluoromethyl)picolinonitrile to related pyridine derivatives are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Functional Group Impact

- Nitrile vs. Ester: The nitrile group in this compound offers superior stability under basic conditions compared to the ester in Methyl 3-bromo-6-(trifluoromethyl)picolinate, which may hydrolyze to carboxylic acids .

- Halogen Position: Moving the bromine from position 3 (as in the target compound) to position 5 (e.g., 5-Bromo-3-fluoropicolinonitrile) alters regioselectivity in cross-coupling reactions .

Commercial and Industrial Relevance

- Cost and Availability: this compound derivatives are typically more expensive (e.g., Methyl 3-bromo-6-(trifluoromethyl)picolinate costs ~¥1820/100mg) than simpler analogues like 3-Bromo-6-methylpicolinonitrile (similarity score 0.73) due to complex synthesis involving trifluoromethylation .

Biological Activity

3-Bromo-6-(trifluoromethyl)picolinonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a trifluoromethyl group, and a nitrile group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : C7H2BrF3N

- Molecular Weight : Approximately 251.00 g/mol

- Structure : The presence of the trifluoromethyl group significantly influences the compound's interaction with biological membranes and targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains. The trifluoromethyl group is believed to enhance cellular uptake, allowing for effective interaction with microbial targets.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its ability to modulate enzyme activity or receptor interactions is of particular interest in cancer therapeutics.

- Enzyme Inhibition : The nitrile group may engage in nucleophilic addition reactions with biological nucleophiles, potentially modulating enzyme activities crucial for various metabolic pathways.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

- Study on Trypanosoma brucei : A high-throughput screening identified disubstituted derivatives that inhibited the growth of T. brucei, the parasite causing human African trypanosomiasis (HAT). While this compound was not directly tested, its structural analogs exhibited significant anti-trypanosomal activity, suggesting a potential pathway for further investigation .

- Histone Acetyltransferase Inhibition : Compounds similar to this compound have been evaluated as inhibitors of histone acetyltransferases (HATs), which play critical roles in gene regulation and cancer progression. The development of selective HAT inhibitors has highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Overview

The mechanisms by which this compound exerts its biological effects may include:

- Membrane Interaction : The lipophilic nature due to the trifluoromethyl group facilitates penetration into lipid membranes, enhancing bioavailability and efficacy.

- Enzyme Modulation : The nitrile group could interact with active sites on enzymes, leading to inhibition or alteration of enzymatic activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-6-(trifluoromethyl)picolinonitrile, and how can purity be ensured?

- Methodological Guidance : The synthesis typically involves bromination at the 3-position of a pyridine ring followed by trifluoromethylation at the 6-position. Key steps include nucleophilic substitution using brominating agents (e.g., NBS or PBr₃) and transition metal-catalyzed trifluoromethylation. Continuous flow reactors and advanced purification techniques (e.g., recrystallization or column chromatography) are critical for achieving >95% purity .

- Analytical Validation : Confirm structural integrity via H/C NMR (to verify substituent positions) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How can researchers characterize the reactivity of this compound in cross-coupling reactions?

- Experimental Design : The bromine atom at the 3-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl boronic acids/amines. Monitor reaction progress via TLC or LC-MS.

- Troubleshooting : If low yields occur, optimize ligand-to-metal ratios or switch to microwave-assisted conditions (e.g., 100°C, 30 min) to enhance reaction efficiency .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

- Key Techniques :

- NMR : F NMR identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm). H NMR distinguishes the pyridine ring protons (e.g., H-4 as a singlet near δ 8.5 ppm).

- IR Spectroscopy : Confirm nitrile functionality (C≡N stretch ~2200–2260 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in large-scale syntheses?

- Statistical Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), Pd catalyst (1–5 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) further refines optimal conditions .

- Scale-Up Considerations : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions .

Q. What computational strategies predict the regioselectivity of trifluoromethylation in picolinonitrile derivatives?

- Quantum Chemical Modeling : Apply Density Functional Theory (DFT) to calculate transition states for trifluoromethyl radical addition. Compare activation energies for 6-position vs. competing sites. Software like Gaussian or ORCA can model electronic effects (e.g., electron-withdrawing nitrile group directing CF₃ to the 6-position) .

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for novel derivatives .

Q. How can contradictory bioactivity data for this compound analogs be resolved?

- Mechanistic Studies :

- Perform kinetic isotope effects (KIEs) to elucidate rate-determining steps in enzyme inhibition assays.

- Use molecular docking (AutoDock Vina) to compare binding affinities of analogs with target proteins. Overlay crystallographic data (PDB) to identify steric clashes caused by bromine/trifluoromethyl groups .

Q. What role does this compound play in medicinal chemistry scaffold design?

- Applications :

- Pharmacophore Development : The nitrile group acts as a hydrogen bond acceptor, while the trifluoromethyl group enhances metabolic stability. Use Structure-Activity Relationship (SAR) studies to modify substituents for improved target selectivity.

- Protease Inhibition : Screen against serine hydrolases (e.g., FAAH) using fluorogenic substrates. IC₅₀ values can guide lead optimization .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.